L-Tryptophan-15N2,d8: A Technical Guide for Researchers
L-Tryptophan-15N2,d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan-15N2,d8 is a stable isotope-labeled analog of the essential amino acid L-tryptophan. It is a powerful tool in metabolic research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This heavy-labeled variant of L-tryptophan, in which two nitrogen atoms are replaced with the heavy isotope ¹⁵N and eight hydrogen atoms are replaced with deuterium (B1214612) (d8), serves as an invaluable tracer to elucidate the metabolic fate of tryptophan in biological systems.[3] Its applications span across metabolomics, proteomics, and the study of biomolecular structures and dynamics.[4] By introducing a known mass shift, L-Tryptophan-15N2,d8 allows for precise differentiation and quantification of the labeled molecule and its metabolites from their naturally occurring (unlabeled) counterparts.[2] This guide provides a comprehensive overview of the technical details, experimental protocols, and applications of L-Tryptophan-15N2,d8.
Core Properties
L-Tryptophan-15N2,d8 is structurally identical to L-tryptophan, with the exception of the isotopic labeling. This labeling minimally affects its chemical properties, allowing it to be metabolized and incorporated into proteins in the same manner as endogenous L-tryptophan.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₄D₈¹⁵N₂O₂ | [4] |
| Molecular Weight | 214.26 g/mol | [4] |
| Synonyms | (S)-2-Amino-3-(3-indolyl)propionic acid-15N2,d8, L-alpha-Amino-3-indolepropionic acid-15N2,d8 | [4] |
| Unlabeled CAS Number | 73-22-3 | [4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [4] |
| Storage | Store at room temperature, protected from light and moisture. | [4] |
Synthesis of Isotopically Labeled Tryptophan
A common enzymatic route for tryptophan synthesis involves the condensation of indole (B1671886) with a labeled serine derivative, catalyzed by the enzyme tryptophan synthase or tryptophanase.[5] For L-Tryptophan-15N2,d8, this would necessitate the use of ¹⁵N-labeled serine and deuterated indole, or enzymatic exchange reactions in a deuterated solvent.
Illustrative Enzymatic Synthesis Scheme:
A one-pot synthesis method for tryptophan isotopologs has been described using L-threonine aldolase (B8822740) and an engineered β-subunit of tryptophan synthase, starting from indole, glycine, and formaldehyde. By using isotopically labeled precursors (e.g., ¹⁵N-glycine, deuterated formaldehyde, and deuterated indole), various labeled forms of L-tryptophan can be produced.
Metabolic Pathways of L-Tryptophan
L-Tryptophan is a precursor to several biologically important molecules. Its metabolism can be broadly divided into three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the melatonin (B1676174) pathway. L-Tryptophan-15N2,d8 is an ideal tracer for studying the flux through these pathways.
Kynurenine Pathway
The kynurenine pathway is the major route of tryptophan degradation, accounting for over 90% of its catabolism. This pathway produces several neuroactive and immunomodulatory metabolites.
Serotonin and Melatonin Pathways
A smaller but crucial fraction of L-tryptophan is converted to the neurotransmitter serotonin, which is subsequently metabolized to the hormone melatonin, a key regulator of the sleep-wake cycle.
Experimental Protocols
L-Tryptophan-15N2,d8 is primarily used as an internal standard for quantitative analysis by stable isotope dilution mass spectrometry, or as a tracer in metabolic flux analysis.
General Workflow for Metabolic Flux Analysis
The following workflow outlines the key steps in a typical metabolic flux experiment using L-Tryptophan-15N2,d8.
Sample Preparation for LC-MS/MS Analysis
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Standard Preparation: Prepare a stock solution of L-Tryptophan-15N2,d8 in a suitable solvent (e.g., methanol (B129727)/water). Create a series of working standards for the calibration curve.
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Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate, cell culture media).
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Internal Standard Spiking: Add a known amount of L-Tryptophan-15N2,d8 solution to each sample, calibrator, and quality control sample.
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Protein Precipitation: For plasma, serum, or cell lysates, precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).
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Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10-15 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
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Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for Tryptophan Metabolite Quantification
The following table provides a template for the mass spectrometric parameters for the analysis of tryptophan and its key metabolites. The specific transitions for L-Tryptophan-15N2,d8 and its labeled metabolites would need to be determined empirically based on their mass shifts.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| L-Tryptophan | 205.1 | 188.1, 146.1 | Empirically determined |
| L-Tryptophan-15N2,d8 | 215.2 | To be determined | To be determined |
| Kynurenine | 209.1 | 192.1, 146.1 | Empirically determined |
| Kynurenine-¹⁵N,d-labeled | To be determined | To be determined | To be determined |
| Kynurenic Acid | 190.1 | 144.1 | Empirically determined |
| Kynurenic Acid-¹⁵N,d-labeled | To be determined | To be determined | To be determined |
| Serotonin | 177.1 | 160.1 | Empirically determined |
| Serotonin-¹⁵N,d-labeled | To be determined | To be determined | To be determined |
| Melatonin | 233.2 | 174.2 | Empirically determined |
| Melatonin-¹⁵N,d-labeled | To be determined | To be determined | To be determined |
Note: The exact m/z values for labeled metabolites will depend on the number of ¹⁵N and deuterium atoms retained from the precursor L-Tryptophan-15N2,d8 during metabolism.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
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Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
NMR Spectroscopy
In NMR, the deuterium labeling in L-Tryptophan-15N2,d8 will result in the absence of signals for the deuterated positions in the ¹H NMR spectrum, which can be useful for simplifying complex spectra and for structural studies. The ¹⁵N labeling allows for ¹⁵N-edited NMR experiments, which are powerful for studying protein structure and dynamics.
Expected ¹H NMR Spectral Changes: The ¹H NMR spectrum of L-Tryptophan-15N2,d8 would show a significant reduction in the number of peaks compared to unlabeled L-tryptophan, as the eight deuterium atoms would not be observed. The remaining proton signals would be those on the indole ring that are not substituted with deuterium.
¹⁵N NMR: The two ¹⁵N nuclei will give rise to signals in the ¹⁵N NMR spectrum, and their chemical shifts can be sensitive to the local chemical environment. This is particularly useful when L-Tryptophan-15N2,d8 is incorporated into a protein, allowing for the study of the tryptophan residue's environment within the protein structure.
Applications in Research and Drug Development
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Metabolic Flux Analysis: Tracing the flow of the ¹³C and ¹⁵N labels through metabolic pathways to quantify the rates of different reactions in healthy and diseased states.[6][7][8][9][10]
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Pharmacokinetic Studies: Used as an internal standard for the accurate quantification of tryptophan and its metabolites in biological fluids during drug development and clinical trials.
-
Biomarker Discovery: Quantifying changes in tryptophan metabolism to identify potential biomarkers for diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
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Quantitative Proteomics: In methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), L-Tryptophan-15N2,d8 can be used to label proteins for quantitative comparison of protein expression levels between different cell populations.[11][12]
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Structural Biology: The ¹⁵N and ²H labels are valuable for NMR-based studies of protein structure and dynamics, helping to resolve complex spectra and probe specific sites within a protein.
Conclusion
L-Tryptophan-15N2,d8 is a versatile and powerful research tool for scientists and drug development professionals. Its stable isotope labels enable precise and accurate quantification and tracing of tryptophan metabolism in a wide range of biological systems. This technical guide provides a foundational understanding of its properties, synthesis, and applications, and offers a framework for the design and execution of experiments utilizing this important molecule. The detailed protocols and pathway diagrams serve as a valuable resource for researchers seeking to incorporate L-Tryptophan-15N2,d8 into their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Tryptophan (Dâ, 98%; ¹âµNâ, 98%) - Cambridge Isotope Laboratories, DNLM-6904-0.25 [isotope.com]
- 5. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ckgas.com [ckgas.com]
- 12. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
